molecular formula C15H15NOS B14800170 (2E)-N-benzyl-N-methyl-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-benzyl-N-methyl-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B14800170
M. Wt: 257.4 g/mol
InChI Key: AIBQIHGJECXXFH-MDZDMXLPSA-N
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Description

N-benzyl-N-methyl-3-(2-thienyl)acrylamide is an organic compound that belongs to the class of acrylamides It features a benzyl group, a methyl group, and a thienyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-(2-thienyl)acrylamide typically involves the reaction of N-benzyl-N-methylamine with 3-(2-thienyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of N-benzyl-N-methyl-3-(2-thienyl)acrylamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-methyl-3-(2-thienyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The thienyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-3-(2-furyl)acrylamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-benzyl-N-methyl-3-(2-pyridyl)acrylamide: Contains a pyridine ring instead of a thienyl ring.

Uniqueness

N-benzyl-N-methyl-3-(2-thienyl)acrylamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

(E)-N-benzyl-N-methyl-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C15H15NOS/c1-16(12-13-6-3-2-4-7-13)15(17)10-9-14-8-5-11-18-14/h2-11H,12H2,1H3/b10-9+

InChI Key

AIBQIHGJECXXFH-MDZDMXLPSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CS2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CS2

Origin of Product

United States

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